molecular formula C8H9NO5 B12543801 Phenol, 2-(methoxymethoxy)-5-nitro- CAS No. 832102-12-2

Phenol, 2-(methoxymethoxy)-5-nitro-

Cat. No.: B12543801
CAS No.: 832102-12-2
M. Wt: 199.16 g/mol
InChI Key: HRXMMARNIZKHLR-UHFFFAOYSA-N
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Description

Phenol, 2-(methoxymethoxy)-5-nitro- is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group at the 5-position and a methoxymethoxy group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(methoxymethoxy)-5-nitro- typically involves the nitration of a methoxymethoxy-substituted phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process can be summarized as follows:

    Nitration: The starting material, 2-(methoxymethoxy)phenol, is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position.

    Purification: The reaction mixture is then neutralized, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-(methoxymethoxy)-5-nitro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(methoxymethoxy)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Phenol, 2-(methoxymethoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(methoxymethoxy)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Phenol, 2-(methoxymethoxy)-5-nitro- can be compared with other similar compounds such as:

    Phenol, 2-methoxy-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Phenol, 4-nitro-: Has the nitro group at a different position, leading to variations in its chemical and biological properties.

    2,4-Dinitrophenol: Contains two nitro groups, significantly altering its reactivity and toxicity.

The uniqueness of Phenol, 2-(methoxymethoxy)-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

832102-12-2

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

2-(methoxymethoxy)-5-nitrophenol

InChI

InChI=1S/C8H9NO5/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,10H,5H2,1H3

InChI Key

HRXMMARNIZKHLR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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